

Thermochemical Profile and Stability of cis-3-Hepten-2-one: A Technical Guide

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Compound of Interest

Compound Name: 3-Hepten-2-one, (Z)-

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Abstract

This technical guide provides a comprehensive overview of the available thermochemical data, stability, and relevant biological pathways of cis-3-Hepten-2-one. Due to a lack of specific experimental thermochemical values for the cis-isomer in the current literature, this document presents calculated data for the trans-isomer, discusses the expected thermochemical differences between the cis and trans isomers based on established principles, and outlines relevant experimental and computational methodologies for their determination. Furthermore, this guide details the synthesis of cis-3-Hepten-2-one and illustrates its metabolic fate through known pathways for α,β -unsaturated ketones.

Thermochemical Data

Direct experimental thermochemical data for cis-3-Hepten-2-one, such as its standard enthalpy of formation (Δ_fH°), standard Gibbs free energy of formation (Δ_fG°), and standard entropy (S°), are not readily available in the surveyed literature. However, calculated thermochemical data for the trans-isomer, (E)-3-Hepten-2-one, are available and presented below. These values can serve as a baseline for estimating the properties of the cis-isomer.

Table 1: Calculated Thermochemical Data for (E)-3-Hepten-2-one

| Property | Value | Unit | Source |
|---|---------|--------|----------------------------|
| Standard Enthalpy of Formation (gas) | -183.17 | kJ/mol | Joback Calculated Property |
| Standard Gibbs Free Energy of Formation | -40.64 | kJ/mol | Joback Calculated Property |
| Enthalpy of Vaporization | 37.88 | kJ/mol | Joback Calculated Property |
| Enthalpy of Fusion | 15.69 | kJ/mol | Joback Calculated Property |

Stability of cis-3-Hepten-2-one

The relative stability of cis and trans isomers of alkenes is influenced by steric hindrance. Generally, trans isomers are more stable than their cis counterparts due to reduced steric strain between substituent groups on the same side of the double bond. In the case of cis-3-Hepten-2-one, the propyl and acetyl groups are on the same side of the C=C double bond, leading to steric repulsion and a higher internal energy compared to the trans isomer where these groups are on opposite sides.

This inherent instability makes cis-3-Hepten-2-one susceptible to isomerization to the more stable trans form. This process can be catalyzed by acids, bases, or heat. The enthalpy of isomerization (ΔH_{iso}) from cis to trans is expected to be negative, indicating an exothermic process, which reflects the greater stability of the trans isomer.

Experimental Protocols for Thermochemical Data Determination

While specific experimental protocols for cis-3-Hepten-2-one are not available, the following are standard methodologies that can be employed to determine its thermochemical properties.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) can be determined using an oxygen bomb calorimeter.

Methodology:

- A precisely weighed sample of pure cis-3-Hepten-2-one is placed in a sample holder within a high-pressure vessel (the "bomb").
- The bomb is filled with pure oxygen to a pressure of approximately 30 atm.
- The bomb is then submerged in a known quantity of water in a well-insulated container (the calorimeter).
- The sample is ignited electrically, and the complete combustion reaction occurs.
- The temperature change of the water is meticulously measured.
- The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system (which is predetermined using a standard substance like benzoic acid).
- The standard enthalpy of formation is then calculated from the heat of combustion using Hess's law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Differential Scanning Calorimetry (DSC) for Heat Capacity and Enthalpy of Phase Transitions

DSC can be used to measure the heat capacity (C_p) of the substance as a function of temperature, as well as the enthalpies of phase transitions (e.g., fusion and vaporization).

Methodology:

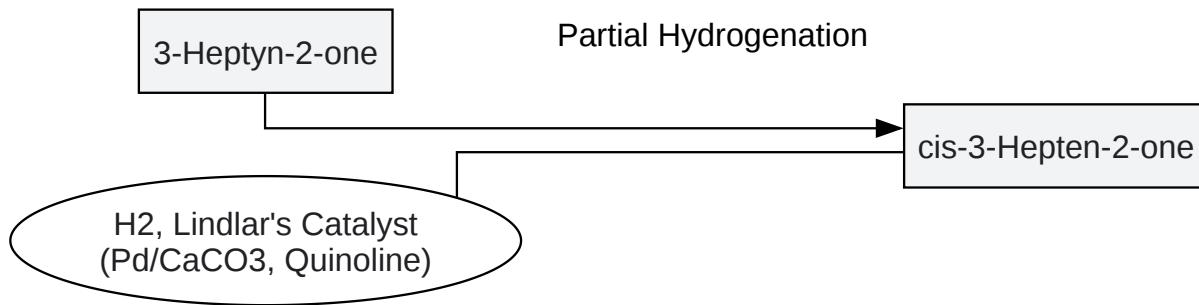
- A small, accurately weighed sample of cis-3-Hepten-2-one is placed in a sample pan, and an empty reference pan is also prepared.
- Both pans are heated or cooled at a controlled, linear rate in the DSC instrument.
- The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

- This differential heat flow is directly proportional to the heat capacity of the sample.
- Peaks in the heat flow signal correspond to phase transitions, and the area under these peaks is integrated to determine the enthalpy of the transition (e.g., enthalpy of fusion, ΔH_{fus}).

Synthesis and Metabolism

Synthesis of cis-3-Hepten-2-one

cis-3-Hepten-2-one is typically synthesized via the partial hydrogenation of 3-heptyn-2-one using a poisoned catalyst, such as Lindlar's catalyst. This method selectively reduces the alkyne to a cis-alkene without further reduction to the alkane.

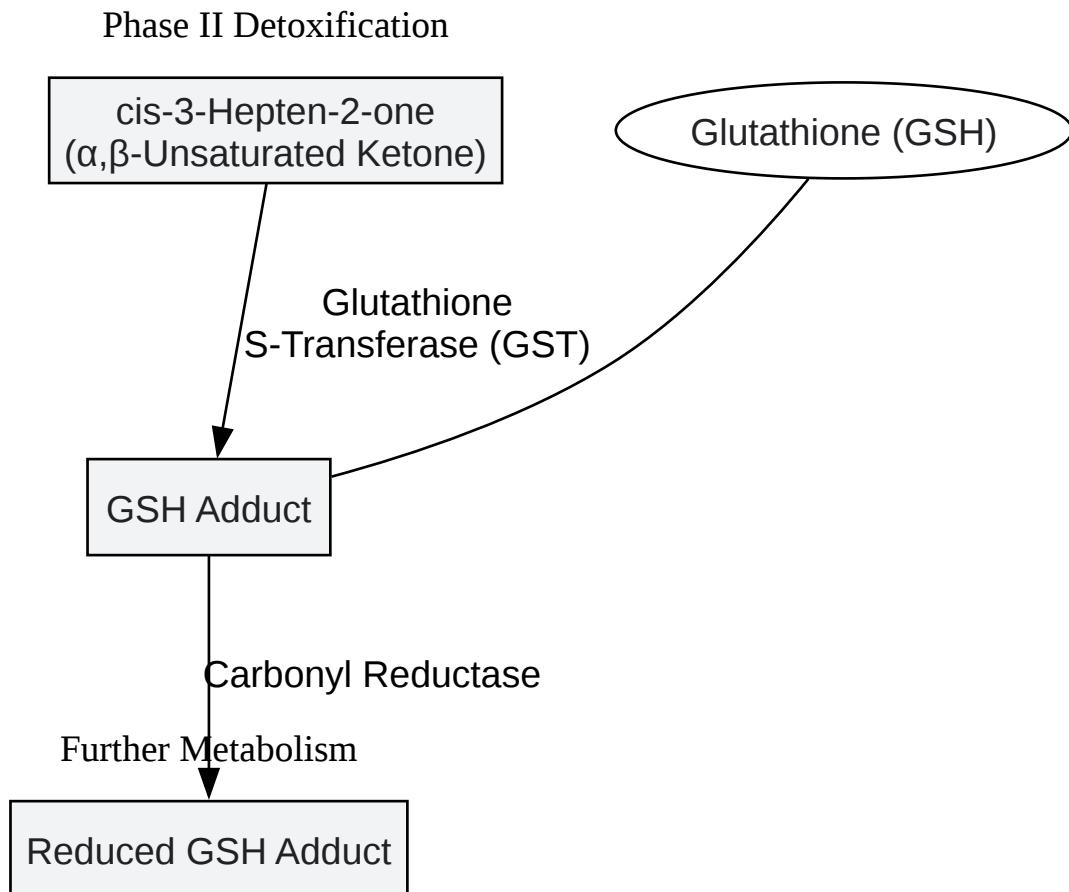


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Synthesis of cis-3-Hepten-2-one.

Metabolic Pathway of α,β -Unsaturated Ketones

α,β -Unsaturated ketones, such as cis-3-Hepten-2-one, are known to undergo metabolic detoxification primarily through conjugation with glutathione (GSH). This reaction is a Michael addition, where the nucleophilic thiol group of GSH attacks the β -carbon of the enone. The resulting GSH adduct can then be further metabolized. For instance, the ketone group can be reduced by carbonyl reductases.^{[1][2][3]} This pathway serves to neutralize the electrophilic and potentially toxic nature of the α,β -unsaturated carbonyl moiety.^{[1][2][3]}



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Metabolic pathway of α,β -unsaturated ketones.

Conclusion

While direct experimental thermochemical data for cis-3-Hepten-2-one remains elusive, this guide provides a framework for understanding its properties and biological interactions. The provided data for the trans-isomer, coupled with established principles of stereochemistry, allows for a qualitative assessment of the stability of the cis-isomer. The outlined experimental and computational methodologies offer clear pathways for obtaining the precise quantitative data required for advanced research and development. The synthesis and metabolic pathways described herein provide essential context for the compound's chemical reactivity and biological fate. Future experimental and computational studies are warranted to fill the existing data gaps for cis-3-Hepten-2-one.

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- To cite this document: BenchChem. [Thermochemical Profile and Stability of cis-3-Hepten-2-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12672707#thermochemical-data-and-stability-of-cis-3-hepten-2-one]

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